molecular formula C18H16ClNO2 B2799178 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide CAS No. 2034610-33-6

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide

Cat. No.: B2799178
CAS No.: 2034610-33-6
M. Wt: 313.78
InChI Key: PDEAEEMQIVSLKV-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide is a chemical compound that features a benzofuran ring, a propan-2-yl group, and a chlorobenzamide moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery .

Mechanism of Action

Target of Action

Related compounds have been found to interact with various targets such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .

Mode of Action

It’s known that related compounds can potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide might interact with its targets, leading to changes in neurotransmitter activity.

Biochemical Pathways

Related compounds have been found to inhibit tumor growth , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

This compound has been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or acids.

    Attachment of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using Grignard reagents or alkyl halides.

    Formation of Chlorobenzamide: The chlorobenzamide moiety is synthesized by reacting 2-chlorobenzoic acid with amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAEEMQIVSLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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